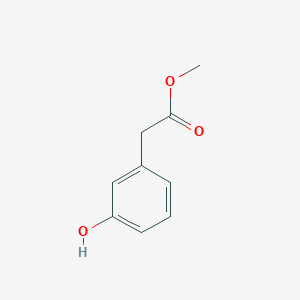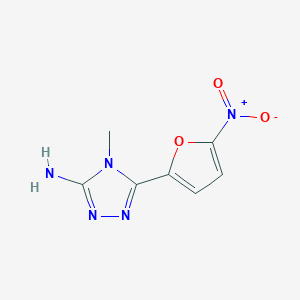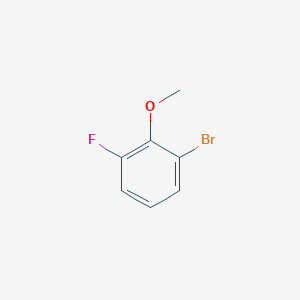
2-Bromo-6-fluoroanisole
Descripción general
Descripción
2-Bromo-6-fluoroanisole, also known as 1-Bromo-3-fluoro-2-methoxybenzene or 2-Bromo-6-fluorophenyl methyl ether, is a colorless to light yellow liquid with a molecular formula of C7H6BrFO . It is widely used in various industries such as pharmaceuticals, agrochemicals, and materials science due to its unique properties .
Synthesis Analysis
2-Bromo-6-fluoroanisole can be synthesized by reacting 2-methoxy-6-fluorophenol with phosphorus tribromide in the presence of anhydrous aluminum chloride . The resulting product is then purified by distillation to obtain the final compound .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-fluoroanisole is C7H6BrFO, with an average mass of 205.024 Da and a mono-isotopic mass of 203.958603 Da .Chemical Reactions Analysis
2-Bromo-6-fluoroanisole is a reactant in the preparation of quinazolines as a c-jun N-terminal kinase (JNK) inhibitor with good brain penetration .Physical And Chemical Properties Analysis
2-Bromo-6-fluoroanisole is a colorless to pale yellow liquid . It is stable under normal conditions and has a low volatility, making it easy to handle . It is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water . 2-Bromo-6-fluoroanisole has a high boiling point of 220°C, which makes it useful in high-temperature reactions .Aplicaciones Científicas De Investigación
- 2-Bromo-6-fluoroanisole is a chemical compound with the molecular formula C7H6BrFO . It has a molecular weight of 205.02 .
- It is used as a raw material and intermediate in organic synthesis . This suggests that it could be used in the production of other chemical compounds.
- It is also used in the agrochemical, pharmaceutical, and dyestuff fields . This indicates that it could be used in the production of pesticides, medicines, and dyes, respectively.
-
Pharmaceutical Chemicals
- 2-Bromo-6-fluoroanisole is a key intermediate in the synthesis of certain pharmaceutical chemicals . A patent discloses a preparation method of 2-Bromo-6-fluoroanisole, which involves several steps including electrophilic substitution reaction, reduction, and diazotization . This method is said to have a higher yield .
-
Organic Synthesis
-
Agrochemicals
-
Dyestuff
Safety And Hazards
When handling 2-Bromo-6-fluoroanisole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Direcciones Futuras
2-Bromo-6-fluoroanisole is a versatile building block in the synthesis of pharmaceutical compounds, agrochemicals, and materials science . It is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs . In agrochemicals, it is used in the production of herbicides, fungicides, and insecticides . In materials science, it is used in the production of materials such as liquid crystals, dyes, and polymers .
Propiedades
IUPAC Name |
1-bromo-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSQPLJXDTXSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582876 | |
| Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoroanisole | |
CAS RN |
845829-94-9 | |
| Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-fluoro-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

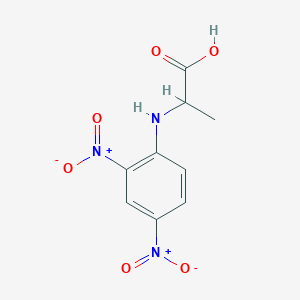
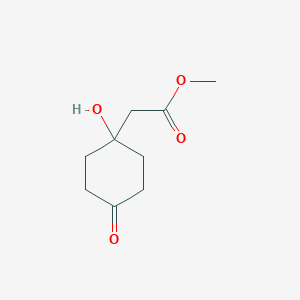
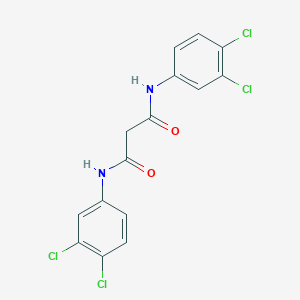
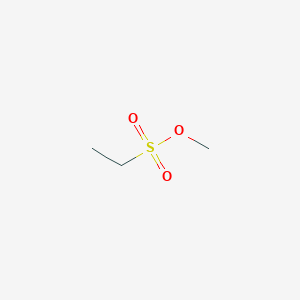
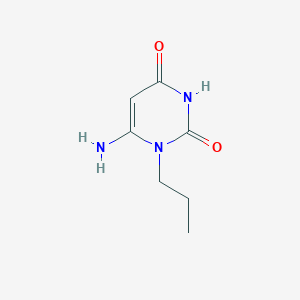
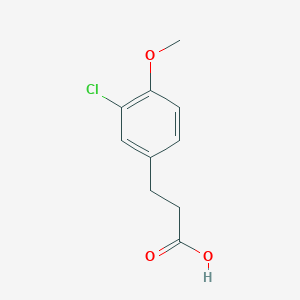
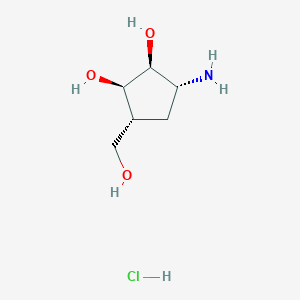
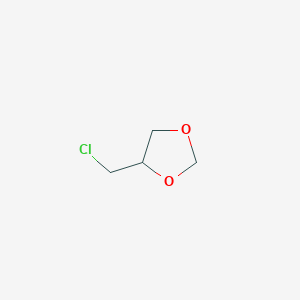
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
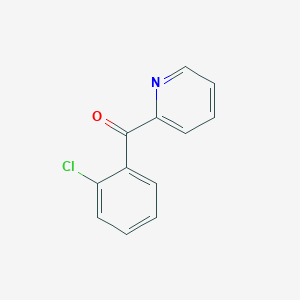
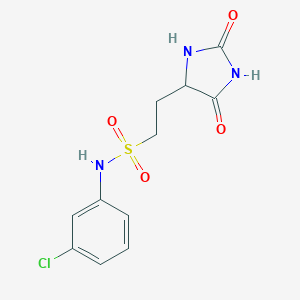
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
